4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
CAS No.: 900641-10-3
Cat. No.: VC7802436
Molecular Formula: C9H13NS
Molecular Weight: 167.27 g/mol
* For research use only. Not for human or veterinary use.
![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine - 900641-10-3](/images/structure/VC7802436.png)
Specification
CAS No. | 900641-10-3 |
---|---|
Molecular Formula | C9H13NS |
Molecular Weight | 167.27 g/mol |
IUPAC Name | 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
Standard InChI | InChI=1S/C9H13NS/c1-2-8-7-4-6-11-9(7)3-5-10-8/h4,6,8,10H,2-3,5H2,1H3 |
Standard InChI Key | URYVPKBHQRLGHP-UHFFFAOYSA-N |
SMILES | CCC1C2=C(CCN1)SC=C2 |
Canonical SMILES | CCC1C2=C(CCN1)SC=C2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identifiers
The compound is systematically named 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, reflecting its bicyclic structure comprising a partially hydrogenated pyridine ring fused to a thiophene moiety. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 900641-10-3 | |
EC Number | 834-328-8 | |
IUPAC Name | 4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine | |
SMILES | CC1CCNc2sccc12 |
The molecular structure features a chair-like conformation in the tetrahydropyridine ring, with the ethyl group at position 4 inducing steric effects that influence reactivity .
Spectroscopic Characterization
While experimental spectral data remains limited in open literature, computational predictions suggest distinctive NMR patterns:
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¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), 1.8–2.1 ppm (methylene protons), and 6.5–7.0 ppm (thiophene aromatic protons) .
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¹³C NMR: Peaks near 14 ppm (ethyl CH₃), 22–35 ppm (aliphatic carbons), and 120–140 ppm (aromatic carbons) .
Synthetic Methodologies
Primary Synthesis Routes
The compound is typically synthesized through cyclization strategies:
Route 1:
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Condensation of 3-aminothiophene derivatives with ethyl acetoacetate under acidic conditions .
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Catalytic hydrogenation of the resulting dihydro intermediate using Pd/C or Raney Ni .
Route 2:
Yield Optimization
Critical parameters for maximizing yield (reported up to 68% ):
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Temperature control (80–110°C)
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Solvent selection (toluene > DMF > THF)
Physicochemical Properties
Experimental and calculated properties from multiple sources :
The compound exhibits limited water solubility but shows good miscibility with polar aprotic solvents like DMSO and DMF .
Reactivity and Functionalization
Electrophilic Substitution
The thiophene moiety undergoes regioselective reactions:
Reaction Type | Conditions | Products |
---|---|---|
Nitration | HNO₃/AcOH, 0°C | 2-Nitro derivative (72% yield) |
Bromination | Br₂/CHCl₃, rt | 2-Bromo derivative (65% yield) |
Hydrogenation Behavior
Catalytic hydrogenation (H₂, 50 psi, Pd/C) selectively reduces the pyridine ring to piperidine while preserving the thiophene ring .
Pharmaceutical Applications
Kinase Inhibition Activity
In silico docking studies predict strong binding affinity (Kᵢ = 8.3 nM) to JAK3 kinases due to:
Parameter | Rating | Basis |
---|---|---|
Skin Irritation | Category 2 | OECD 404 guidelines |
Eye Damage | Category 1 | GHS classification |
Respiratory Sensitization | Category 1 | QSAR predictions |
Exposure Controls
Recommended protective measures:
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PPE: Nitrile gloves, chemical goggles
Regulatory Status
Disposal Considerations
Incinerate at ≥1000°C with alkaline scrubbers to prevent SOₓ emissions .
Recent Research Advances
Material Science Applications
Thin films deposited via CVD show:
Catalytic Applications
Pd complexes exhibit 92% conversion in Suzuki-Miyaura couplings (TOF = 450 h⁻¹) .
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